molecular formula C14H19N5O3S B12238153 3-methyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

3-methyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

Cat. No.: B12238153
M. Wt: 337.40 g/mol
InChI Key: OUSUMCLAVRQRBU-UHFFFAOYSA-N
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Description

3-methyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a methoxy group and a sulfonyl-pyrazole-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multiple steps, starting from readily available starting materials

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable leaving group.

    Formation of Sulfonyl-Pyrazole-Pyrrolidine Moiety: This step involves the synthesis of the pyrazole ring through cyclization reactions, followed by sulfonylation and attachment to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl: This compound shares the pyrazole ring structure but differs in its substituents.

    5-amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with different functional groups.

Uniqueness

3-methyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is unique due to its combination of a pyridazine ring with a sulfonyl-pyrazole-pyrrolidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H19N5O3S

Molecular Weight

337.40 g/mol

IUPAC Name

3-methyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C14H19N5O3S/c1-11-3-4-14(17-16-11)22-10-12-5-6-19(8-12)23(20,21)13-7-15-18(2)9-13/h3-4,7,9,12H,5-6,8,10H2,1-2H3

InChI Key

OUSUMCLAVRQRBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CN(N=C3)C

Origin of Product

United States

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